2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
Description
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-chloro-6-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |
InChI Key |
PKIMLTADCCFAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzoic acid.
Reduction: 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has shown significant promise in medicinal chemistry, particularly as a potential anti-inflammatory, antimicrobial, and anticancer agent. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes.
Case Studies:
- Anticancer Activity: Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Properties: Its structural similarity to known antimicrobial agents has led to investigations into its efficacy against various bacterial strains.
Agrochemistry
In agrochemistry, 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is being explored for its herbicidal properties. The pyrazole ring is known for its ability to interact with plant enzymes, potentially leading to the development of new herbicides.
Research Findings:
- Herbicidal Activity: Preliminary studies indicate that this compound may inhibit key metabolic pathways in plants, offering a basis for developing selective herbicides.
Material Science
The compound’s unique chemical structure allows it to be used in the synthesis of novel materials. Its reactivity can be harnessed to create polymers or other materials with specific properties.
Applications:
- Polymer Synthesis: It can serve as a building block for synthesizing functionalized polymers that exhibit desirable physical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution pattern.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and pyrazolyl substitutions make it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
Biological Activity
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a synthetic compound featuring a unique structure that combines a benzaldehyde functional group with chloro and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C10H6Cl2N2O
- Molecular Weight : 241.07 g/mol
- IUPAC Name : 2-chloro-6-(4-chloropyrazol-1-yl)benzaldehyde
- Canonical SMILES : C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Cl
The biological activity of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is primarily attributed to its ability to interact with specific biological targets. The presence of the pyrazole ring enhances its affinity for various enzymes and receptors, potentially modulating their activity. For instance, compounds with similar structures have been noted to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The effectiveness was measured by assessing the Minimum Inhibitory Concentration (MIC) values, which indicated promising antibacterial activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde | E. coli | 32 |
| S. aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies showed that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating a mechanism similar to established anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde | 85 | 93 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been investigated extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest .
Study on Antiparasitic Activity
A recent study evaluated the antiparasitic effects of pyrazole-thiadiazole derivatives against Trypanosoma cruzi, with some derivatives showing significant reductions in parasite load in cellular models. While not directly on 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde, these findings suggest a broader potential for pyrazole-containing compounds in treating parasitic infections .
Synthesis and Biological Evaluation
In another study focusing on the synthesis of novel pyrazole derivatives, researchers reported that modifications to the pyrazole ring significantly influenced biological activity. The presence of halogen substituents was found to enhance antimicrobial efficacy, indicating that structural variations can lead to improved therapeutic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
